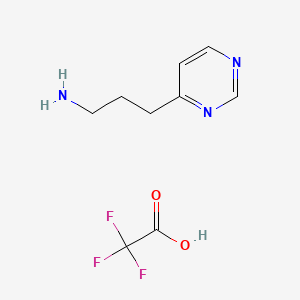
3-(Pyrimidin-4-yl)propan-1-amine, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrimidin-4-yl)propan-1-amine; trifluoroacetic acid is a compound that combines a pyrimidine ring with a propylamine side chain, stabilized by trifluoroacetic acid. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrimidin-4-yl)propan-1-amine typically involves the reaction of pyrimidine derivatives with propylamine under controlled conditions. Trifluoroacetic acid is often used as a catalyst to facilitate the reaction. Microwave-assisted reactions and Vilsmeier–Haack conditions are commonly employed to enhance the efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of trifluoroacetic acid as a catalyst under microwave conditions can significantly reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyrimidin-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions with halogens or other nucleophiles are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenating agents such as bromine or chlorine are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
3-(Pyrimidin-4-yl)propan-1-amine; trifluoroacetic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can bind to active sites, inhibiting enzyme activity and affecting various biochemical pathways. The propylamine side chain enhances the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: Known for their biological activity and structural similarity.
Pyrimidine analogs: Share the pyrimidine ring but differ in side chains and functional groups.
Uniqueness
3-(Pyrimidin-4-yl)propan-1-amine; trifluoroacetic acid is unique due to its combination of a pyrimidine ring with a propylamine side chain, which enhances its biological activity and specificity. The use of trifluoroacetic acid as a stabilizing agent further distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C9H12F3N3O2 |
|---|---|
Molekulargewicht |
251.21 g/mol |
IUPAC-Name |
3-pyrimidin-4-ylpropan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11N3.C2HF3O2/c8-4-1-2-7-3-5-9-6-10-7;3-2(4,5)1(6)7/h3,5-6H,1-2,4,8H2;(H,6,7) |
InChI-Schlüssel |
PJWVUPNCEDYYFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CN=C1CCCN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















